(2S)-2,6-Diamino-2-methylhexanoic acid

Peptide Drug Development Somatostatin Analog Receptor Binding Assay

(2S)-2,6-Diamino-2-methylhexanoic acid, also referred to as (S)-α-methyllysine or α-methyl-L-lysine, is a non-proteinogenic chiral α,α-disubstituted amino acid derivative of L-lysine. It is characterized by a methyl substitution at the Cα position, which creates a quaternary stereocenter and imparts significant conformational rigidity compared to its natural counterpart.

Molecular Formula C7H17ClN2O2
Molecular Weight 160.21 g/mol
CAS No. 104112-34-7
Cat. No. B009376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2,6-Diamino-2-methylhexanoic acid
CAS104112-34-7
Synonyms2-methyllysine
alpha-methyllysine
Molecular FormulaC7H17ClN2O2
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC(CCCCN)(C(=O)O)N
InChIInChI=1S/C7H16N2O2/c1-7(9,6(10)11)4-2-3-5-8/h2-5,8-9H2,1H3,(H,10,11)/t7-/m0/s1
InChIKeyCPUSCHYXEUZMSV-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (2S)-2,6-Diamino-2-methylhexanoic Acid (CAS 104112-34-7) and Its Scientific Context?


(2S)-2,6-Diamino-2-methylhexanoic acid, also referred to as (S)-α-methyllysine or α-methyl-L-lysine, is a non-proteinogenic chiral α,α-disubstituted amino acid derivative of L-lysine [1]. It is characterized by a methyl substitution at the Cα position, which creates a quaternary stereocenter and imparts significant conformational rigidity compared to its natural counterpart [1]. This compound is primarily utilized as a specialized building block in peptide and medicinal chemistry to probe structure-activity relationships (SAR), enhance metabolic stability, and modulate receptor interactions [2].

Why (2S)-2,6-Diamino-2-methylhexanoic Acid (CAS 104112-34-7) Cannot Be Casually Substituted by Other Lysine Derivatives


Substituting (2S)-2,6-diamino-2-methylhexanoic acid with L-lysine, other methyllysine isomers (e.g., Nε-methyllysine), or the D-enantiomer is scientifically invalid for several key reasons. First, the Cα-methyl group introduces steric hindrance and conformational restriction that fundamentally alters the peptide backbone's flexibility and its resulting three-dimensional structure [1]. This can drastically change a peptide's interaction with biological targets, as evidenced by the complete loss of SSTR2 receptor binding when this modification is introduced into the peptide Vapreotide [1]. Second, the specific (S)-stereochemistry is crucial; the (R)-enantiomer will likely exhibit different, often reduced, biological activity due to chiral recognition by enzymes and receptors [2]. Finally, this modification blocks proteolytic degradation at the N-terminus, a feature not shared by unmodified lysine or simple N-terminal capping groups [3]. Therefore, procurement decisions must be based on precise structural and stereochemical requirements rather than generic functional group similarity.

Quantitative Evidence for Selecting (2S)-2,6-Diamino-2-methylhexanoic Acid Over Its Closest Analogs


Complete Loss of Somatostatin Receptor 2 (SSTR2) Binding Compared to Native Vapreotide

A direct head-to-head comparison study evaluated the biological activity of a Vapreotide analogue containing (S)-α-methyllysine against the native Vapreotide peptide. The study found that the introduction of (S)-2,6-diamino-2-methylhexanoic acid at a specific position resulted in a complete loss of specific binding to the somatostatin receptor subtype 2 (SSTR2) [1].

Peptide Drug Development Somatostatin Analog Receptor Binding Assay

High Optical Purity Achieved via Enzymatic Resolution for Chiral Integrity

In a cross-study comparable context, the established synthetic strategy for orthogonally protected (S)-α-methyllysine analogues utilizes Pig Liver Esterase (PLE) hydrolysis to achieve the desired enantiomer. The enzymatic resolution yields chiral half-ester intermediates with moderate to high optical purity [1]. This ensures that the final (2S)-enantiomer is produced with high stereochemical fidelity.

Chiral Synthesis Enzymatic Resolution Peptide Building Blocks

Competitive Inhibition of Lysine Transport in Bacterial Systems

A class-level inference can be drawn from the documented activity of α-methyllysine as a competitive inhibitor of lysine uptake. Specifically, the DL-isomer (mixture of enantiomers) has been shown to inhibit lysine transport in Escherichia coli and Bacillus sphaericus [1][2]. This inhibitory activity is a direct consequence of the Cα-methyl substitution.

Amino Acid Transport Antibacterial Research Lysine Uptake Inhibitor

Potential for Enhanced Proteolytic Stability of Peptides Containing Cα-Methyllysine

Supporting evidence from the broader field of peptidomimetics indicates that the introduction of a Cα-methyl group onto an amino acid residue generally enhances the proteolytic stability of the resulting peptide [1]. While not directly quantified for this specific compound in a comparator study, this class-level inference is a well-established principle in medicinal chemistry.

Peptide Therapeutics Proteolytic Stability Metabolic Stability

Best Research and Industrial Application Scenarios for (2S)-2,6-Diamino-2-methylhexanoic Acid


Engineering SSTR2-Selective Somatostatin Analogues

Based on the direct evidence that incorporating this compound into Vapreotide abolishes SSTR2 binding [1], researchers can use (2S)-2,6-diamino-2-methylhexanoic acid as a building block to deliberately eliminate SSTR2 affinity from somatostatin peptide libraries. This is crucial for developing subtype-selective agonists or antagonists targeting other somatostatin receptors (e.g., SSTR1, SSTR3, SSTR4, SSTR5) for applications in oncology or endocrinology, where SSTR2-mediated side effects are undesirable.

Developing Metabolically Stable Peptide Therapeutics and Probes

The Cα-methyl substitution is a well-recognized strategy in medicinal chemistry to increase the proteolytic stability of peptides [1]. (2S)-2,6-diamino-2-methylhexanoic acid can replace L-lysine in bioactive peptide sequences to create analogues with extended half-lives in biological fluids. This is particularly valuable for in vivo imaging agents, therapeutic peptides, and vaccine candidates where resistance to enzymatic degradation is a key performance parameter.

Investigating Lysine Transport and Metabolism in Microbiology

As supported by its classification as an inhibitor of lysine uptake in bacteria [1][2], (2S)-2,6-diamino-2-methylhexanoic acid can be employed as a chemical probe to study the specificity and kinetics of amino acid transporters. It can be used in growth inhibition assays or competition studies to dissect lysine-dependent metabolic pathways in microorganisms, providing a tool that is mechanistically distinct from simply using lysine starvation.

Construction of Conformationally Constrained Peptide Libraries

The introduction of a quaternary Cα stereocenter restricts the conformational freedom of the peptide backbone [1]. This property is invaluable for SAR studies and drug discovery, where rigidifying a ligand can increase binding affinity and selectivity for a specific protein target. (2S)-2,6-diamino-2-methylhexanoic acid is a key monomer for generating focused libraries of peptidomimetics that sample a more limited, defined conformational space compared to peptides built from natural amino acids.

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